molecular formula C11H26ClNO B12670424 Dibutyl(2-hydroxyethyl)methylammonium chloride CAS No. 69518-13-4

Dibutyl(2-hydroxyethyl)methylammonium chloride

Cat. No.: B12670424
CAS No.: 69518-13-4
M. Wt: 223.78 g/mol
InChI Key: UXHQVBVFPTWLDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl(2-hydroxyethyl)methylammonium chloride is a quaternary ammonium compound with the molecular formula C11H26ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(2-hydroxyethyl)methylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dibutylamine with 2-chloroethanol in the presence of a base, followed by methylation using methyl chloride. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(2-hydroxyethyl)methylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl(2-hydroxyethyl)methylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl(2-hydroxyethyl)methylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death .

Comparison with Similar Compounds

Similar Compounds

  • Dodecyltrimethylammonium chloride
  • Tetrabutylammonium chloride
  • Hexadecyltrimethylammonium chloride

Comparison

Dibutyl(2-hydroxyethyl)methylammonium chloride is unique due to its hydroxyl group, which imparts additional reactivity and functionality. Compared to dodecyltrimethylammonium chloride and hexadecyltrimethylammonium chloride, it has a shorter alkyl chain, resulting in different surfactant properties. Tetrabutylammonium chloride lacks the hydroxyl group, making it less versatile in certain chemical reactions .

Properties

CAS No.

69518-13-4

Molecular Formula

C11H26ClNO

Molecular Weight

223.78 g/mol

IUPAC Name

dibutyl-(2-hydroxyethyl)-methylazanium;chloride

InChI

InChI=1S/C11H26NO.ClH/c1-4-6-8-12(3,10-11-13)9-7-5-2;/h13H,4-11H2,1-3H3;1H/q+1;/p-1

InChI Key

UXHQVBVFPTWLDB-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](C)(CCCC)CCO.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.